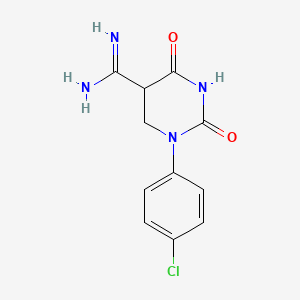

![molecular formula C9H7ClF3N5O B3036759 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 400078-04-8](/img/structure/B3036759.png)

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one

Overview

Description

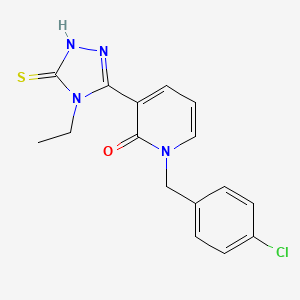

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a triazine ring, which is a six-membered ring with three nitrogen atoms. The pyridine ring is substituted with a trifluoromethyl group and an amino group, which is further connected to the triazine ring .

Molecular Structure Analysis

The presence of the pyridine and triazine rings, along with the trifluoromethyl group, would impart certain chemical properties to the compound. The nitrogen atoms in the rings would be capable of forming hydrogen bonds, and the trifluoromethyl group would add a degree of electronegativity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group would likely make the compound somewhat polar, and the nitrogen atoms could participate in hydrogen bonding, affecting its solubility properties .Scientific Research Applications

Pest Control Application

- The compound has been used as an antifeedant in pest control, as evidenced by its crystal structure study (Youngeun Jeon et al., 2015).

Chemical Synthesis and Derivatives

- It has been utilized in the synthesis of poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, demonstrating its versatility in chemical reactions (H. F. Zohdi, 1997).

- The compound's molecular structure has been examined, leading to the synthesis of various derivatives for potential applications in different fields (L. Hwang et al., 2006).

Antianaphylactic and Antimicrobial Activities

- Derivatives of this compound have shown respectable antianaphylactic activity, indicating potential medicinal applications (G. Wagner et al., 1993).

- Synthesized derivatives have also been screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (H. Bektaş et al., 2007).

Catalysis and Chemical Reactions

- Chiral ligands derived from this compound have been used in catalytic reactions, like the Cu-catalyzed nitroaldol reaction (E. Wolińska, 2016).

- It has been involved in the synthesis of triazinoisoindol-ones, showcasing its role in novel chemical syntheses (A. V. Biitseva et al., 2007).

Anticancer Research

- Some synthesized derivatives have been evaluated for their antibacterial and anticancer activities, with certain compounds showing effectiveness against various cancer cell lines (S. Bondock & Hanaa Gieman, 2015).

Diverse Chemical Properties and Applications

- The compound has been used to synthesize novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (A. El-Agrody et al., 2001).

Textile Industry Application

- A model compound of this class has been synthesized and used in reactions with various nucleophiles, indicating its potential application in the textile industry (A. Renfrew et al., 2003).

Oxidative Coupling in Coordination Chemistry

- The compound's derivatives have been used in oxidative coupling reactions with palladium(II), showing its application in coordination chemistry (M. El-Abadelah et al., 2018).

Herbicidal Applications

- Its derivatives have been studied for their herbicidal activity, providing insights into their potential use in agriculture (J. L. Hilton et al., 1969).

Future Directions

properties

IUPAC Name |

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,5-dihydro-1H-1,2,4-triazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3N5O/c10-5-1-4(9(11,12)13)2-14-7(5)16-8-15-3-6(19)17-18-8/h1-2H,3H2,(H,17,19)(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAGOXJMMAMOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC(=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

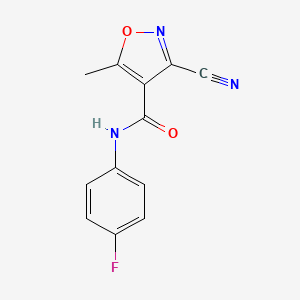

![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)

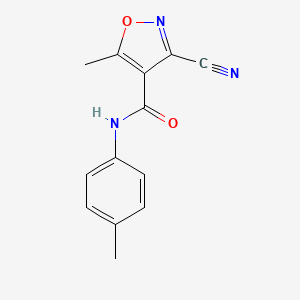

![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)

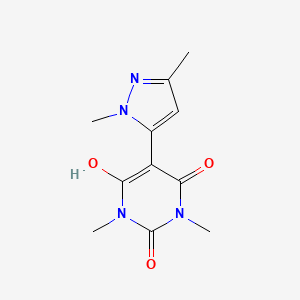

![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)

![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)

![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)

![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)

![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)

![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)

![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)